molecular formula C23H21NO5 B595266 6-Acetonyl-N-methyl-dihydrodecarine CAS No. 1253740-09-8

6-Acetonyl-N-methyl-dihydrodecarine

Cat. No.: B595266
CAS No.: 1253740-09-8
M. Wt: 391.423
InChI Key: UTNGZOZDCCIQFH-UHFFFAOYSA-N
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Description

6-Acetonyl-N-methyl-dihydrodecarine is a benzophenanthridine alkaloid isolated from the roots of the plant Zanthoxylum riedelianum . This compound is part of a class of natural products known for their diverse biological activities and complex structures.

Chemical Reactions Analysis

6-Acetonyl-N-methyl-dihydrodecarine undergoes various chemical reactions typical of benzophenanthridine alkaloids. These reactions include:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Acetonyl-N-methyl-dihydrodecarine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Properties

IUPAC Name

1-(2-hydroxy-1-methoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-12(25)8-17-21-14(6-7-18(26)23(21)27-3)15-5-4-13-9-19-20(29-11-28-19)10-16(13)22(15)24(17)2/h4-7,9-10,17,26H,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNGZOZDCCIQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C=CC(=C2OC)O)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019939
Record name 6-Acetonyl-N-methyl-dihydrodecarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253740-09-8
Record name 6-Acetonyl-N-methyl-dihydrodecarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is 6-acetonyl-N-methyl-dihydrodecarine, and where was it discovered?

A1: this compound is a novel benzophenanthridine alkaloid. It was isolated from the roots of Zanthoxylum riedelianum, alongside other compounds like lupeol, 6-acetonyldihydrochelerythrine, and 6-acetonyldihydroavicine. []

Q2: How was the structure of this compound determined?

A2: The study utilized a combination of spectroscopic techniques to elucidate the structure of this compound. These techniques included infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional NMR experiments. []

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